Halaminol A

Vue d'ensemble

Description

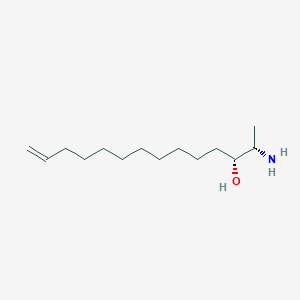

Halaminol A is a naturally occurring alkaloid compound isolated from marine sponges, specifically from the genus Haliclona . It has garnered significant interest due to its unique structure and potential biological activities. The molecular formula of this compound is C14H29NO, and it is characterized by its amino alcohol functional group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Halaminol A involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Amino Alcohol: The synthesis begins with the formation of the amino alcohol moiety through a stereoselective reduction of a precursor ketone.

Chain Elongation: The next step involves the elongation of the carbon chain through a series of reactions, including alkylation and reduction.

Final Assembly: The final step involves the coupling of the elongated chain with the amino alcohol to form this compound.

Industrial Production Methods: advancements in synthetic chemistry may pave the way for more efficient production methods in the future .

Analyse Des Réactions Chimiques

Types of Reactions: Halaminol A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

Halaminol A is a natural product that has been identified in marine sponges and has demonstrated potential as an anthelmintic . Research has focused on its effects on various organisms, particularly nematodes, and its isolation and characterization from marine sources .

Isolation and Identification

this compound was isolated from Haliclona collections and identified through comprehensive analysis, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiro-optical data . Its trifluoroacetate salt was purified and its properties confirmed by comparison with published values .

Anthelmintic Activity

this compound has been investigated for its anthelmintic properties against Haemonchus contortus, a parasitic nematode .

- Inhibition of Larval Development and Motility: Studies show that this compound has limited potency in inhibiting the development and motility of larvae . It exhibits a half-maximum inhibitory concentration (IC50) of 26.6 ± 0.74 µM for L4 development and 39.4 ± 4.83 µM for L4 motility . However, it shows relatively low potency in inhibiting xL3 motility, with an IC50 ≥ 100 µM .

- Marine Sponges as a Source: Research indicates that marine sponges, including Haliclona species, are sources of anthelmintic components, with this compound being one of the identified active components .

High-Throughput Screening

High-throughput screening of marine collections has facilitated the identification of this compound and other amino alcohol lipids as active components against nematodes . This screening process involves investigating active fractions from Haliclona extracts and identifying compounds responsible for inhibitory activities and abnormal phenotypes .

Mécanisme D'action

The mechanism of action of Halaminol A is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anthelmintic activity may involve disrupting the motility and development of parasitic larvae by targeting specific proteins or enzymes .

Comparaison Avec Des Composés Similaires

Halaminol A can be compared with other similar compounds, such as:

Haliclonacyclamine A: Both compounds are isolated from marine sponges and exhibit similar biological activities.

Fromiamycalin: Another marine-derived compound with anthelmintic properties, but with a different structural framework.

Uniqueness: this compound stands out due to its unique amino alcohol structure and its specific biological activities, particularly its potential as an anthelmintic agent .

Activité Biologique

Halaminol A is a naturally occurring compound isolated from marine sponges, particularly from the genus Haliclona. This compound has garnered interest due to its potential biological activities, particularly in the field of anthelmintics and other medicinal applications. This article delves into the biological activity of this compound, discussing its efficacy against parasitic nematodes, its chemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a pentacyclic guanidine alkaloid. Its chemical structure can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The trifluoroacetate salt form of this compound has been identified with a purity of 99% through chromatographic methods .

Anthelmintic Activity

This compound has been primarily studied for its anthelmintic properties against Haemonchus contortus, a significant parasitic nematode affecting ruminants. The following table summarizes the inhibitory concentrations (IC50) of this compound and other compounds tested against different larval stages:

| Test Compound | xL3 Motility (IC50 in µM) | L4 Motility (IC50 in µM) | L4 Development (IC50 in µM) |

|---|---|---|---|

| This compound | ≥ 100 | 39.4 ± 4.83 | 26.6 ± 0.74 |

| Fromiamycalin | > 100 | 52.4 ± 3.34 | 31.9 ± 3.74 |

| Monepantel | 0.1 ± 0.06 | 1.6 ± 0.73 | 0.2 ± 0.00 |

| Moxidectin | 0.03 ± 0.06 | 0.06 ± 0.05 | 0.04 ± 0.02 |

This compound exhibited moderate inhibition of L4 motility and development with IC50 values of 39.4 µM and 26.6 µM , respectively, while showing limited potency against xL3 motility .

Additional Biological Activities

In addition to its anthelmintic potential, this compound has shown antifungal activity against Trichophyton mentagrophytes and Cladosporium resinae . However, there are no significant reports regarding its activity against other animal-parasitic nematodes or viral pathogens.

Case Studies and Research Findings

A comprehensive study analyzed approximately 2000 extracts from marine invertebrates collected in Australian waters, focusing on their anthelmintic activity . The study highlighted that while this compound had some efficacy, its overall potency was limited compared to other compounds like monepantel and moxidectin.

Toxicity Assessment

The toxicity of this compound was evaluated on Fao rat hepatoma cells, revealing low cytotoxicity levels, which suggests a favorable safety profile for potential therapeutic applications .

Future Directions

Given the limited potency of this compound observed in current studies, future research should focus on:

- Structure-Activity Relationship (SAR) : Further investigation into the chemical modifications that could enhance its biological activity.

- Synergistic Effects : Exploring combinations with other compounds to improve efficacy against target parasites.

- Broader Biological Screening : Assessing potential activities against a wider range of pathogens to fully elucidate the therapeutic potential of this compound.

Propriétés

IUPAC Name |

(2S,3R)-2-aminotetradec-13-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,13-14,16H,1,4-12,15H2,2H3/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWPMNOQFSPVII-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CCCCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.